molecular formula C22H36O2 B049504 3-Methyl-15-phenylpentadecanoic acid CAS No. 116754-80-4

3-Methyl-15-phenylpentadecanoic acid

Cat. No.: B049504
CAS No.: 116754-80-4
M. Wt: 332.5 g/mol
InChI Key: GETJXADZUDOMNR-UHFFFAOYSA-N
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Description

3-Methyl-15-phenylpentadecanoic acid is a synthetically modified long-chain fatty acid featuring a methyl branch at the third carbon and a phenyl ring terminus at the fifteenth carbon. This unique structural motif, combining aliphatic, branched, and aromatic components, makes it a valuable chemical tool for probing lipid-protein interactions, membrane dynamics, and enzymatic processes. Its primary research applications include serving as a precursor or intermediate in the synthesis of complex lipids, studying the substrate specificity of enzymes involved in fatty acid metabolism (such as elongases and desaturases), and investigating how branched-chain fatty acids influence the biophysical properties of lipid bilayers compared to their straight-chain counterparts. The terminal phenyl group provides a spectroscopic handle and enhances the compound's potential as a probe for protein binding sites that accommodate hydrophobic ligands. Researchers utilize this compound to explore the structure-activity relationships in biologically active lipids and to develop novel analogs that may modulate metabolic pathways or signaling cascades, offering significant potential in the study of metabolic disorders and lipidomics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-15-phenylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETJXADZUDOMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922146
Record name 3-Methyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116754-80-4
Record name 15-Phenyl-beta-methylpentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Radiochemical Approaches for 3 Methyl 15 Phenylpentadecanoic Acid and Its Analogs

Strategies for the Construction of the Pentadecanoic Acid Backbone

The synthesis of the 15-phenylpentadecanoic acid backbone is a critical first step. A common strategy involves the coupling of a long-chain aliphatic precursor with a phenyl-containing moiety. One effective method is the Suzuki cross-coupling reaction. nih.gov This approach typically starts with a commercially available long-chain bromo-acid, such as 15-bromopentadecanoic acid. The carboxylic acid is first protected, often as a methyl ester, to prevent interference with the coupling reaction. The protected bromo-ester then undergoes a palladium-catalyzed Suzuki coupling with a suitable boronic acid, such as 4-benzyloxyphenylboronic acid, to introduce the terminal phenyl group. nih.gov Subsequent deprotection of the phenyl group (if a substituted phenyl is used) and hydrolysis of the ester yield the desired 15-phenylpentadecanoic acid backbone.

Alternatively, Grignard coupling reactions can be employed. This would involve the reaction of a Grignard reagent derived from a long-chain haloalkane with a phenyl-containing electrophile, or vice versa. While effective, careful control of reaction conditions is necessary to avoid side reactions. Another approach is the use of Stille cross-coupling, which has been successfully applied in the synthesis of related compounds like 15-(4-methylphenyl)pentadecanoic acid. researchgate.net In this method, a tin precursor is coupled with a suitable partner in the presence of a palladium catalyst. researchgate.net

Below is a table summarizing various synthetic strategies for long-chain fatty acid backbone construction.

Table 1: Synthetic Strategies for Long-Chain Fatty Acid Backbone
Method Key Reagents Advantages Disadvantages
Suzuki Cross-Coupling Palladium catalyst, boronic acid High yield, good functional group tolerance Requires synthesis of boronic acid precursor
Grignard Coupling Magnesium, alkyl/aryl halide Readily available starting materials Prone to side reactions, sensitive to moisture
Stille Cross-Coupling Organotin compounds, palladium catalyst Mild reaction conditions Toxicity of tin reagents

Stereoselective Introduction of the 3-Methyl Moiety

The introduction of a methyl group at the 3-position (β-position) of the fatty acid chain has been shown to slow down β-oxidation, making these analogs useful for metabolic imaging studies. Achieving stereoselectivity in this methylation is crucial for understanding the biological activity of the different enantiomers. A widely used and effective method for stereoselective α-alkylation of carboxylic acids is the use of Evans chiral auxiliaries.

This method involves the following steps:

Acylation of the Chiral Auxiliary: The carboxylic acid is first coupled to a chiral oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral imide.

Enolate Formation: The chiral imide is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, in this case, a methylating agent like methyl iodide. The bulky substituent on the chiral auxiliary directs the incoming methyl group to a specific face of the enolate, resulting in a high degree of diastereoselectivity.

Cleavage of the Auxiliary: Finally, the chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis or reduction, to yield the desired 3-methyl-substituted carboxylic acid in high enantiomeric purity. The chiral auxiliary can often be recovered and reused.

This method provides excellent control over the stereochemistry at the 3-position, allowing for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate chiral auxiliary.

Functionalization of the Terminal Phenyl Group for Research Probes

To utilize 3-Methyl-15-phenylpentadecanoic acid as a research tool, the terminal phenyl group is often functionalized to allow for the attachment of reporter groups, such as fluorescent dyes or radiolabels. A common strategy for functionalizing the phenyl ring is through electrophilic aromatic substitution reactions.

One such reaction is nitration. The phenyl group can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2) onto the ring. nih.govcardiff.ac.uknih.gov The position of nitration (ortho, meta, or para) can be influenced by the existing alkyl chain, which is an ortho-para directing group. The resulting nitro-substituted compound can then be readily reduced to an amino group (-NH2) using various reducing agents, such as hydrogen gas with a palladium catalyst.

The newly introduced amino group serves as a versatile handle for further modifications. For example, it can be reacted with the N-hydroxysuccinimide (NHS) ester of a fluorescent dye to form a stable amide bond, thereby creating a fluorescently labeled fatty acid analog. nih.govthermofisher.comnih.gov These fluorescent probes are valuable tools for studying fatty acid uptake and metabolism in living cells using techniques like fluorescence microscopy and flow cytometry. biorxiv.org

Below is a table summarizing functionalization strategies for the terminal phenyl group.

Table 2: Functionalization of the Terminal Phenyl Group
Reaction Reagents Functional Group Introduced Application
Nitration HNO3/H2SO4 Nitro (-NO2) Precursor for amino group
Reduction H2/Pd Amino (-NH2) Attachment of probes
Amide Coupling NHS-ester of dye Fluorescent tag Cellular imaging

Radioisotopic Labeling Techniques for Diagnostic and Mechanistic Studies

The development of radiolabeled analogs of this compound is essential for their use in diagnostic imaging and for mechanistic studies of fatty acid metabolism in vivo. Different radioisotopes can be incorporated depending on the imaging modality and the specific research question.

Iodination Strategies for Omega-Phenyl Derivatives (e.g., 123I, 131I)

Radioiodination is a well-established method for labeling fatty acid analogs for single-photon emission computed tomography (SPECT) imaging. The isotopes Iodine-123 (123I) and Iodine-131 (B157037) (131I) are commonly used. For omega-phenyl derivatives, the iodine is typically introduced onto the phenyl ring.

A common method for radioiodination is electrophilic substitution on an activated aromatic ring. If the precursor has a phenol group, it can be directly iodinated using radioiodide in the presence of an oxidizing agent. A more general approach for non-activated rings is through the use of an organometallic precursor, such as a trialkyltin or trialkylsilyl derivative. The radioiodine can then be introduced via an iododestannylation or iododesilylation reaction. Another effective method is the decomposition of a diazonium salt precursor in the presence of radioiodide.

Fluorination Methodologies for Positron Emission Tomography (e.g., 18F)

Positron Emission Tomography (PET) offers higher sensitivity and resolution compared to SPECT. Fluorine-18 (18F) is a widely used PET isotope due to its favorable decay characteristics. The introduction of 18F into the terminal phenyl group of fatty acid analogs has been a focus of research.

One approach involves the synthesis of a precursor with a good leaving group, such as a nitro or a trimethylammonium group, on the phenyl ring. Nucleophilic aromatic substitution with [18F]fluoride can then be used to introduce the radioisotope. Another strategy is to attach a prosthetic group that is already labeled with 18F. For example, a [18F]fluoroethyl or [18F]fluorobenzyl group can be attached to a phenolic precursor via an ether linkage. nih.govnih.gov

Carbon-11 (B1219553) Labeling Approaches

Carbon-11 (11C) is another important PET isotope, particularly because it can be used to label molecules without altering their chemical structure. However, its short half-life (20.4 minutes) presents a significant synthetic challenge.

For fatty acids, 11C can be introduced at the carboxylate position ([1-11C]) or within the alkyl chain. The most common method for producing [1-11C]-fatty acids is the carbonation of a Grignard reagent with [11C]CO2. For 15-phenylpentadecanoic acid, this would involve the preparation of the Grignard reagent from 14-phenyltetradecyl bromide, followed by reaction with [11C]CO2. Alternatively, [11C]methyl iodide ([11C]CH3I) can be used as a precursor. For instance, a Stille cross-coupling reaction has been used to synthesize [11C]-labeled 15-(4-methylphenyl)pentadecanoic acid from a tin precursor and [11C]CH3I. researchgate.net

Below is a summary of radioisotopic labeling techniques.

Table 3: Radioisotopic Labeling Techniques
Isotope Labeling Method Precursor Imaging Modality
123I, 131I Electrophilic Substitution Organotin/silyl derivative SPECT
18F Nucleophilic Substitution Nitro/trimethylammonium derivative PET
18F Prosthetic Group Attachment Phenolic precursor PET
11C Carbonation of Grignard Reagent Alkyl halide PET
11C Stille Cross-Coupling Organotin derivative PET

Purification and Structural Elucidation of Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its analogs relies on rigorous purification of all intermediates and definitive structural confirmation of the final products. A variety of chromatographic and spectroscopic techniques are employed to achieve the high purity required for analytical and biological studies and to unequivocally establish the chemical identity of the synthesized molecules.

Purification Methodologies

The purification of synthetic intermediates and the final this compound product typically involves a combination of chromatographic techniques. The choice of method depends on the physical and chemical properties of the compound, including its polarity, solubility, and volatility.

Flash Column Chromatography: This is a commonly used technique for the purification of organic compounds. For the intermediates in the synthesis of this compound, which are often less polar than the final acid, a silica gel stationary phase is typically employed. The mobile phase is a mixture of non-polar and moderately polar solvents, such as a gradient of ethyl acetate in hexane. The separation is based on the differential adsorption of the compounds to the silica gel, with less polar compounds eluting first.

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity, reversed-phase HPLC is often the method of choice. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The separation is based on the hydrophobic interactions between the compounds and the stationary phase. The radiochemical purity of radiolabeled analogs is also frequently confirmed using this method. For instance, the purity of compounds like [11C]MePPA has been assured to be greater than 99% by HPLC analysis researchgate.net.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of reactions and for preliminary purity assessment. A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel. The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light or chemical stains.

Crystallization: For solid compounds, crystallization is a powerful purification technique. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow for the formation of crystals. Impurities are typically left behind in the mother liquor.

Structural Elucidation

Once purified, the chemical structure of the synthetic intermediates and the final this compound must be confirmed. This is achieved through a combination of spectroscopic methods that provide detailed information about the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the phenyl protons, the aliphatic chain protons, the methyl group at the 3-position, and the carboxylic acid proton. The chemical shift, integration, and multiplicity of these signals are used to confirm the structure. For example, the protons of the phenyl group would appear in the aromatic region (around 7.1-7.3 ppm), while the long methylene (B1212753) chain would produce a complex multiplet in the upfield region (around 1.2-1.6 ppm) researchgate.netaocs.org. The methyl ester protons in the precursor, methyl 3-methyl-15-phenylpentadecanoate, would appear as a sharp singlet at approximately 3.7 ppm aocs.org.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carboxylic acid carbon (around 180 ppm), the carbons of the phenyl ring (in the 125-140 ppm range), and the numerous carbons of the long aliphatic chain (in the 20-35 ppm range) researchgate.net.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) confirms the molecular weight. The fragmentation pattern of phenylalkanoic acids often involves characteristic cleavages, such as the loss of the carboxylic acid group or fragmentation of the alkyl chain, which can provide further structural confirmation stackexchange.comlibretexts.org. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show a characteristic broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch of the carbonyl group (around 1710 cm⁻¹).

The combination of these purification and structural elucidation techniques ensures the synthesis of this compound and its analogs with high purity and confirmed chemical identity, which is essential for their use in further scientific investigations.

Data Tables

Table 1: Expected ¹H NMR Chemical Shifts for Methyl 3-Methyl-15-phenylpentadecanoate

ProtonsExpected Chemical Shift (ppm)Multiplicity
Phenyl H~ 7.10 - 7.30Multiplet
-OCH₃~ 3.67Singlet
-CH₂-Ph~ 2.60Triplet
-CH₂-COO-~ 2.20Multiplet
-CH(CH₃)-~ 2.00Multiplet
-(CH₂)₁₀-~ 1.20 - 1.60Multiplet
-CH(CH₃)-~ 0.95Doublet

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
-COOH~ 180
Phenyl C (quaternary)~ 143
Phenyl C-H~ 125 - 129
-CH₂-Ph~ 36
-CH₂-COOH~ 41
-CH(CH₃)-~ 30
-(CH₂)₁₀-~ 29 - 32
-CH(CH₃)-~ 20

Metabolic Investigations and Biochemical Pathways of 3 Methyl 15 Phenylpentadecanoic Acid Derivatives in Research Models

Elucidation of Metabolic Fate in Experimental Biological Systems

The structural modifications of fatty acids, such as methyl branching, significantly alter their metabolic pathways. These alterations provide valuable insights into the fundamental processes of fatty acid oxidation and cellular uptake.

Impact of 3-Methyl Branching on Beta-Oxidation Inhibition

The introduction of a methyl group at the beta-position (C-3) of a fatty acid chain fundamentally obstructs the process of beta-oxidation. This is because the methyl group physically prevents the third step of the beta-oxidation cycle, which is the dehydrogenation of the acyl-CoA intermediate. As a result, fatty acids with a 3-methyl branch, such as 3-Methyl-15-phenylpentadecanoic acid, are poor substrates for this primary energy-yielding pathway. nih.govnepjol.info

In isolated rat heart experiments, the metabolism of a radiolabeled analogue, 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), was compared to its straight-chain counterpart. The results demonstrated that while the straight-chain fatty acid was readily oxidized, BMIPP was a poor substrate for oxidation. nih.gov This inhibition of beta-oxidation leads to the prolonged retention of the fatty acid within the myocardial tissue, as it cannot be efficiently broken down for energy. nih.govnih.govnih.gov

FeatureStraight-Chain Fatty Acid3-Methyl Branched Fatty Acid
Beta-Oxidation Readily undergoes beta-oxidationBeta-oxidation is inhibited
Myocardial Retention Shorter retention timeProlonged retention time
Energy Production Efficiently used for energyPoor substrate for energy production

Role of Alpha-Oxidation in Compound Transformation and Metabolite Formation

With beta-oxidation blocked, the metabolic fate of 3-methyl-branched fatty acids shifts to an alternative pathway known as alpha-oxidation. nepjol.infonih.gov This process occurs in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end of the fatty acid. nih.govbyjus.com

The alpha-oxidation of a 3-methyl-branched fatty acid begins with its activation to a CoA-ester. This is followed by a hydroxylation step and then the cleavage of the bond between the first and second carbons, releasing the original carboxyl carbon as either carbon dioxide or formate. nih.gov The resulting fatty acid is one carbon shorter and, importantly, the methyl group is now at the alpha-position (C-2). This repositioning allows the shortened fatty acid to then enter the beta-oxidation pathway. nepjol.infonih.gov

For instance, the well-studied 3-methyl-branched fatty acid, phytanic acid, undergoes alpha-oxidation to form pristanic acid, which can then be metabolized through beta-oxidation. byjus.comwikipedia.org This pathway is crucial for the breakdown of such branched-chain fatty acids that are obtained from dietary sources. wikipedia.org

Mechanisms Governing Myocardial Retention and Clearance in Animal Models

The prolonged retention of this compound derivatives in the myocardium is a direct consequence of the inhibited beta-oxidation. nih.govnih.govnih.gov Once taken up by cardiomyocytes, these fatty acids are activated to their CoA esters but cannot be efficiently catabolized. This leads to their accumulation within the cell, primarily in the form of complex lipids like triglycerides. nih.gov

Clearance from the myocardium is therefore slow and depends on pathways other than rapid oxidative metabolism. Studies with radiolabeled analogues have shown a bimodal clearance pattern, with an initial rapid phase likely representing the washout of the unbound tracer from the vascular space and a much slower second phase reflecting the gradual metabolic turnover and release of the fatty acid from lipid stores. nih.gov The slow clearance is a key feature that makes these compounds useful as tracers for myocardial imaging, as it allows for sufficient time to visualize the distribution of the fatty acid within the heart muscle. nih.gov

Interactions with Cellular Metabolic Machinery and Enzymes

The metabolic journey of this compound is not only defined by the oxidative pathways but also by its interactions with enzymes responsible for fatty acid activation and storage.

Esterification into Complex Lipids within Research Cells and Tissues

Upon entering the cell, this compound is readily incorporated into complex lipids. nih.gov This process, known as esterification, involves the attachment of the fatty acid to a glycerol (B35011) backbone to form triglycerides or to other molecules to form phospholipids (B1166683) and other lipid species. This serves as a mechanism for storing the fatty acid within the cell's lipid droplets.

In studies using isolated rat hearts, it was observed that the methylated fatty acid was readily incorporated into complex lipids. nih.gov This indicates that the enzymes responsible for esterification, such as acyltransferases, can efficiently use 3-methyl-branched fatty acids as substrates. This sequestration into lipid stores contributes to the prolonged myocardial retention of these compounds. nih.gov

Lipid ClassRole in this compound Metabolism
Triglycerides Primary storage form within the cell
Phospholipids Incorporation into cellular membranes

Substrate Properties for Acyl-CoA Synthetases

The first and essential step in the metabolism of any fatty acid is its activation to a fatty acyl-CoA by the enzyme acyl-CoA synthetase (ACS). researchgate.netnih.gov This reaction requires ATP and coenzyme A. Research has shown that acyl-CoA synthetases exhibit broad substrate specificity and can activate a variety of fatty acids, including those with modifications like methyl branching. researchgate.netnih.gov

The ability of this compound to be readily esterified into complex lipids implies that it is an effective substrate for acyl-CoA synthetases. nih.gov The formation of the acyl-CoA derivative is a prerequisite for its subsequent incorporation into triglycerides and phospholipids. While the 3-methyl group inhibits beta-oxidation, it does not appear to significantly hinder the initial activation step by ACS. nih.gov

Implications for Mitochondrial Transport Mechanisms, including Carnitine Palmitoyltransferase (CPT-1)

The transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation is a critical, rate-limiting step, primarily regulated by the carnitine palmitoyltransferase (CPT) system. CPT-1, located on the outer mitochondrial membrane, is responsible for the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, which can then be translocated across the inner mitochondrial membrane. However, structural modifications to fatty acid analogs, such as the introduction of a methyl group, can significantly influence their interaction with and dependence on this transport system.

In the case of this compound derivatives, specifically the radioiodinated analog 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), research indicates a notable divergence from the metabolic pathway of straight-chain fatty acids. Studies utilizing isolated, perfused rat hearts have demonstrated that the kinetics of this β-methylated fatty acid are insensitive to inhibitors of CPT-1, such as 2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA). While the metabolism of its straight-chain counterpart, 15-(p-iodophenyl)-pentadecanoic acid (IPPA), is clearly impaired by POCA, the metabolism of the methylated version remains largely unaffected. This suggests that the β-methyl group effectively hinders the compound's entry into the conventional mitochondrial β-oxidation pathway that is dependent on CPT-1.

Analysis of radiolabeled species in these experimental models revealed that the methylated fatty acid is readily incorporated into complex lipids but serves as a poor substrate for oxidation. The lack of significant alteration in its metabolism in the presence of a CPT-1 inhibitor implies that the tracer is poorly metabolized beyond its initial conversion to the coenzyme A (CoA) ester within the oxidative pathway. This metabolic trapping is a key feature of this compound, as the methyl group at the β-position is thought to inhibit the β-oxidation spiral. Consequently, its myocardial retention is prolonged compared to straight-chain fatty acids, which are more readily oxidized. This characteristic has implications for its use as a tracer in myocardial imaging, as its uptake and retention are more reflective of fatty acid uptake and esterification into lipid pools rather than oxidative metabolism.

Identification and Quantitative Analysis of Metabolites in Experimental Biosystems

The metabolic fate of this compound derivatives has been investigated in various experimental biosystems, primarily using the radioiodinated analog 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP) in isolated perfused rat hearts. These studies have led to the identification of several metabolites, confirming that while β-oxidation is largely inhibited, alternative metabolic pathways, such as α-oxidation, are initiated.

In isolated rat heart perfusion experiments, a number of metabolites have been identified through techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The primary metabolites detected in the rat heart tissue indicate that BMIPP can undergo an initial α-oxidation, followed by subsequent rounds of β-oxidation on the shortened chain.

The major metabolite identified in the perfusion buffer of these experiments was 2-(p-iodophenyl)acetic acid. Within the heart tissue itself, several other metabolic products were identified, as detailed in the table below.

Metabolite NameMetabolic PathwayExperimental System
α-methyl-14-(p-iodophenyl)tetradecanoic acidα-oxidationIsolated Perfused Rat Heart
12-(p-iodophenyl)-substituted-dodecanoic acidβ-oxidationIsolated Perfused Rat Heart
12-(p-iodophenyl)-substituted-hexanoic acidβ-oxidationIsolated Perfused Rat Heart
2-(p-iodophenyl)acetic acidα- and β-oxidationIsolated Perfused Rat Heart

This table is based on data from studies on 15-(p-iodophenyl)-3-methylpentadecanoic acid.

Structure Activity Relationships Sar of 3 Methyl 15 Phenylpentadecanoic Acid Derivatives in Biochemical Contexts

Influence of the 3-Methyl Group Position on Metabolic Stability and Biological Kinetics

The presence and position of a methyl group on a fatty acid chain can significantly alter its metabolic pathway and stability. For long-chain fatty acids, the initial step in mitochondrial β-oxidation is often hindered by substitutions near the carboxyl group. In the case of 3-Methyl-15-phenylpentadecanoic acid, the methyl group is located at the β-carbon (position 3), which directly blocks the conventional β-oxidation spiral.

The metabolic stability of this compound is therefore enhanced compared to its unmethylated counterpart, as it requires a specific enzymatic machinery primarily located in peroxisomes for its initial breakdown. This can lead to a longer residence time in the body and potentially prolonged biological effects. The kinetics of branched-chain fatty acid synthesis and degradation are generally slower than those of straight-chain fatty acids, partly due to the steric hindrance introduced by the methyl group, which can affect enzyme recognition and turnover rates. acs.orgnih.gov

Effects of Terminal Phenyl Moiety Substitutions on Compound Behavior (e.g., Halogenation, Fluoroethoxy Analogues)

The terminal phenyl group of 15-phenylpentadecanoic acid and its derivatives offers a site for chemical modifications that can modulate the compound's behavior. Substitutions on this aromatic ring can alter properties such as lipophilicity, electronic distribution, and susceptibility to metabolic enzymes, thereby influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine, iodine) onto the phenyl ring can have profound effects. Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, the nature and position of the halogen are critical. For instance, the presence of electron-withdrawing halogens can influence the electronic properties of the phenyl ring, potentially affecting interactions with biological targets. The metabolic fate of halogenated aromatic compounds can be complex, involving cytochrome P450-mediated oxidation and dehalogenation reactions. acs.orgwikipedia.org

Fluoroethoxy Analogues: The synthesis and evaluation of fluoroethoxy analogues, such as 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid, have been explored, particularly in the context of developing tracers for positron emission tomography (PET) to study myocardial fatty acid metabolism. nih.gov These studies demonstrate that such substitutions are synthetically accessible and can significantly alter the biological kinetics of the parent fatty acid. For example, a fluoroethoxy-substituted analogue of 15-phenylpentadecanoic acid showed high uptake in the heart with altered clearance kinetics compared to natural fatty acids. nih.gov This suggests that the fluoroethoxy group can modify the compound's interaction with transport proteins and metabolic enzymes, leading to a different pharmacokinetic profile.

The table below summarizes the potential effects of different terminal phenyl moiety substitutions on the behavior of 15-phenylpentadecanoic acid derivatives.

Substitution TypeExamplePotential Effects on Compound Behavior
Halogenation p-Iodo, p-ChloroIncreased lipophilicity, altered electronic properties, potential for modified metabolic pathways (e.g., dehalogenation).
Fluoroalkoxy p-(2-Fluoroethoxy)Modified biological kinetics, altered tissue uptake and clearance, potential for use as an imaging agent.
Alkylation p-MethylIncreased lipophilicity, potential for altered binding to hydrophobic pockets of proteins.
Hydroxylation p-HydroxyIncreased polarity, potential for conjugation reactions (e.g., glucuronidation, sulfation), leading to faster excretion.

Comparative Analysis of Mono-Methylated versus Di-Methylated Analogs in Metabolic Studies

The degree of methylation on a fatty acid backbone can further influence its metabolic fate and biological properties. While mono-methylation, as seen in this compound, presents a significant alteration to metabolism, the introduction of a second methyl group (di-methylation) can lead to even more profound effects.

The metabolic processing of di-methylated long-chain fatty acids is generally more complex and can be significantly slower than that of their mono-methylated counterparts. The positions of the two methyl groups are critical. If the methyl groups are spaced in a way that sterically hinders the enzymes of both α- and β-oxidation, the metabolic stability of the compound could be substantially increased. Molecular dynamics simulations have suggested that if methyl branches are sufficiently separated (by two or three carbons), their effects on the physical properties of lipids, such as membrane fluidity, can be additive. wikipedia.org

In metabolic studies, a comparative analysis would likely reveal that di-methylated analogs of 15-phenylpentadecanoic acid are cleared more slowly from the body than the mono-methylated version. This could lead to higher plasma concentrations and a longer duration of action. However, extensive di-methylation could also potentially lead to the accumulation of the compound in lipid-rich tissues, which may have toxicological implications. The specific positioning of the additional methyl group would be a key determinant of the precise metabolic pathway and the nature of the resulting metabolites.

FeatureMono-Methylated Analog (e.g., this compound)Di-Methylated Analog (Hypothetical)
Metabolic Initiation Requires α-oxidation to bypass the β-oxidation block.Likely requires a more complex series of enzymatic steps, potentially involving both α- and ω-oxidation, depending on methyl group positions.
Metabolic Rate Slower than the corresponding unmethylated fatty acid.Expected to be significantly slower than the mono-methylated analog.
Biological Half-Life Longer than the unmethylated analog.Expected to be substantially longer than the mono-methylated analog.
Potential for Bioaccumulation Moderate, depending on tissue type.Higher, particularly if metabolism is severely restricted.

Correlations between Molecular Structural Features and Enzyme Substrate Specificity (e.g., Fatty Acyl-CoA Synthetases)

Before a fatty acid can be metabolized or incorporated into complex lipids, it must first be "activated" by conversion to its coenzyme A (CoA) thioester. This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA synthetases (FACSs) or acyl-CoA ligases (ACSLs). nih.gov The substrate specificity of these enzymes is a critical determinant of which fatty acids enter specific metabolic pathways.

The molecular structure of a fatty acid, including its chain length, degree of saturation, and the presence of substitutions like methyl groups or a terminal phenyl ring, strongly influences its recognition and activation by different FACS isoforms. There are several long-chain acyl-CoA synthetase (ACSL) isoforms, each with distinct tissue expression patterns and substrate preferences. nih.gov

Influence of the 3-Methyl Group: The presence of a methyl group at the 3-position can affect the binding of the fatty acid to the active site of FACSs. While some ACSL isoforms can activate branched-chain fatty acids, the efficiency of this activation may be lower compared to straight-chain fatty acids. The steric bulk of the methyl group near the carboxyl head may hinder optimal positioning within the enzyme's binding pocket.

Influence of the Terminal Phenyl Moiety: The bulky, hydrophobic terminal phenyl group is also a significant structural feature. It is likely that this group would favor binding to ACSL isoforms with a preference for very-long-chain or bulky fatty acids. The hydrophobic nature of the phenyl ring could enhance binding affinity to a hydrophobic channel within the enzyme.

Rational mutagenesis studies on acetyl-CoA synthetase have shown that modifying specific amino acid residues within the carboxylate binding pocket can switch the enzyme's specificity from short-chain to longer-chain or even branched-chain fatty acids. acs.orgnih.govresearchgate.net This highlights the precise molecular recognition that governs substrate specificity. For this compound, it is plausible that it is a preferred substrate for a specific subset of ACSL isoforms that can accommodate both a mid-chain methyl branch and a bulky terminal aromatic group. The efficiency of its activation by different FACS isoforms would be a key factor in directing its subsequent metabolic fate, whether towards peroxisomal oxidation or incorporation into cellular lipids.

The table below summarizes the known substrate preferences of some human long-chain acyl-CoA synthetase isoforms, which can be used to infer potential interactions with this compound.

Enzyme IsoformGeneral Substrate PreferencePotential for Activating this compound
ACSL1 Broad specificity for C12-C20 fatty acids.Moderate to high, given its broad specificity for long-chain fatty acids.
ACSL3 Prefers myristate (C14:0) and laurate (C12:0).Lower, as it prefers shorter saturated fatty acids.
ACSL4 Prefers arachidonic acid (C20:4) and eicosapentaenoic acid (C20:5).Moderate, as it can activate long and bulky fatty acids.
ACSL5 Broad specificity, similar to ACSL1.Moderate to high.
ACSL6 Prefers long-chain polyunsaturated fatty acids, including docosahexaenoic acid (DHA). nih.govModerate, due to its affinity for long-chain fatty acids, though preference for unsaturation might be a factor.

Advanced Analytical Techniques for the Comprehensive Characterization and Quantification in Academic Research

Chromatographic Separation Methods for Compound Isolation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the isolation and purity assessment of 3-Methyl-15-phenylpentadecanoic acid and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed, each with specific applications in the analysis of this long-chain fatty acid.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of this compound and its radiolabeled analogs, such as 15-(p-[123I]iodophenyl)-3-methylpentadecanoic acid ([123I]-BMIPP). nih.gov The separation is typically achieved on a C18 column. researchgate.net For underivatized long-chain fatty acids, an isocratic elution with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate) is often effective. nih.gov The detection of underivatized fatty acids, which lack a strong chromophore, can be challenging with standard UV detectors. Therefore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance sensitivity. diagnosticimaging.com Alternatively, detectors such as a capacitively coupled contactless conductivity detector (C4D) can be used for the analysis of underivatized fatty acids. nih.gov The radiochemical purity of synthesized radiotracers like [123I]-BMIPP is routinely determined using HPLC, ensuring that the product is free from unreacted radioiodide and other impurities before its use in biological studies. nih.gov

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a standard method for the purity assessment and quantification of fatty acids. For GC analysis, the carboxylic acid group of this compound is typically derivatized to its more volatile methyl ester, 3-Methyl-15-phenylpentadecanoate. cymitquimica.comtcichemicals.com This derivatization, often achieved using reagents like methanolic hydrochloride or boron trifluoride-methanol, improves the chromatographic properties of the analyte. The purity of commercially available methyl 3-methyl-15-phenylpentadecanoate is often specified as >95.0% as determined by GC. cymitquimica.comtcichemicals.com The separation is carried out on a capillary column, and the retention time is characteristic of the specific fatty acid methyl ester.

Table 1: Exemplary Chromatographic Conditions for Long-Chain Fatty Acid Analysis

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Capillary column (e.g., DB-225ms)
Mobile Phase/Carrier Gas Isocratic or gradient mixture of Acetonitrile/Methanol and buffered aqueous solution Helium or Hydrogen
Derivatization Often required for UV/Fluorescence detection (e.g., phenacyl esters) Required (e.g., Fatty Acid Methyl Esters - FAMEs)
Detector UV-Vis, Fluorescence, C4D, Mass Spectrometry (LC-MS) Flame Ionization Detector (FID), Mass Spectrometry (GC-MS)
Application Purification, purity assessment of the acid and its radiolabeled analogs Purity assessment and quantification of the methyl ester

Spectroscopic Identification and Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unequivocal identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are primary tools for the structural elucidation of fatty acids. For this compound, the 1H NMR spectrum would exhibit characteristic signals for the phenyl protons, the long methylene (B1212753) chain, the methine proton at the C3 position, and the methyl group protons at C3. The integration of these signals would correspond to the number of protons in each environment. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. For fatty acids, electron ionization (EI) is a common technique. The mass spectrum of the methyl ester of a long-chain fatty acid typically shows a molecular ion peak (M+). Characteristic fragmentation patterns for long-chain acids include a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH2-) groups. libretexts.org A prominent peak resulting from McLafferty rearrangement is often observed, which is characteristic of carbonyl compounds. chemistrynotmystery.com For phenylalkanoic acids, fragmentation can also involve cleavage at the benzylic position. stackexchange.com The specific fragmentation pattern of this compound would be influenced by the presence of the methyl branch and the terminal phenyl group.

Table 2: Expected Spectroscopic Features for this compound

Technique Expected Observations
1H NMR Signals for phenyl protons, long methylene chain protons, methine proton at C3, methyl protons at C3, and carboxylic acid proton.
13C NMR Resonances for phenyl carbons, carbons of the long methylene chain, the methine carbon at C3, the methyl carbon at C3, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (as methyl ester) Molecular ion peak corresponding to C23H38O2. Fragmentation pattern showing losses of methylene units, a prominent peak from McLafferty rearrangement, and fragments related to the phenyl group.

Radiometric Detection and Quantitative Analysis in Labeled Studies

The use of radiolabeled analogs of this compound is central to its application in metabolic studies, particularly for myocardial imaging. Radiometric detection methods allow for sensitive and quantitative analysis of the biodistribution and kinetics of these tracers.

Commonly used radioisotopes for labeling fatty acids include iodine-123 (123I), iodine-125 (B85253) (125I), iodine-131 (B157037) (131I), carbon-11 (B1219553) (11C), and carbon-14 (B1195169) (14C). The introduction of a methyl group at the beta-position, as in this compound, inhibits β-oxidation, leading to prolonged retention in the myocardium, which is advantageous for imaging with techniques like Single-Photon Emission Computed Tomography (SPECT). nih.gov

Quantitative Analysis: Following the administration of a radiolabeled tracer, quantitative analysis is performed on tissue samples to determine the concentration of radioactivity. This typically involves:

Tissue Homogenization: Tissues of interest (e.g., heart, liver, blood) are excised, weighed, and homogenized.

Liquid Scintillation Counting: Aliquots of the homogenates or blood plasma are mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. This provides the total radioactivity per gram of tissue or milliliter of blood.

Autoradiography: For a more detailed spatial distribution of the tracer within an organ, quantitative autoradiography can be performed on tissue sections. nih.gov This technique provides a visual and quantifiable map of radioactivity distribution.

Lipid Extraction and Separation: To differentiate between the unmetabolized tracer and its metabolites, lipids are extracted from the tissue homogenates. The different radiolabeled species can then be separated using techniques like thin-layer chromatography (TLC) or HPLC, followed by radiometric detection of the separated components. nih.gov

The data obtained from these quantitative analyses are often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Application of Advanced Data Analysis and Computational Modeling for Tracer Kinetics

To extract meaningful physiological information from the dynamic data obtained in radiolabeled studies, advanced data analysis and computational modeling are employed. Tracer kinetic modeling allows for the quantification of metabolic processes such as myocardial fatty acid uptake, utilization, and clearance.

For myocardial imaging tracers like the iodinated analog of this compound ([123I]-BMIPP), compartmental models are frequently used to describe the tracer's behavior in the heart. nih.gov A common approach is the two-compartment model, which describes the exchange of the tracer between the blood pool and the myocardium, as well as its subsequent metabolic trapping. nih.govnih.gov

This model typically includes the following rate constants:

k1: The rate constant for the influx of the tracer from the blood into the myocardial reversible compartment.

k2: The rate constant for the outflux of the tracer from the myocardial reversible compartment back into the blood.

k3: The rate constant representing the specific uptake and metabolic trapping of the tracer in the myocardial irreversible compartment.

These rate constants are estimated by fitting the model to the time-activity curves of the tracer in the blood and myocardium, which are generated from dynamic SPECT or Positron Emission Tomography (PET) imaging data. nih.gov The derived kinetic parameters provide quantitative insights into regional myocardial fatty acid metabolism. For instance, alterations in these rate constants can indicate pathological conditions such as hypertrophic cardiomyopathy. nih.gov

Research Applications As Biochemical Probes in Preclinical and in Vitro Experimental Models

Assessment of Myocardial Fatty Acid Metabolism and Bioenergetics in Animal Models (e.g., Rats, Dogs, Hamsters)

BMIPP has been extensively used in various animal models to non-invasively study myocardial fatty acid metabolism. The heart primarily relies on the oxidation of long-chain fatty acids for its energy production, and disruptions in this process are a hallmark of various cardiac diseases.

In rat models, studies have demonstrated that the methyl-branching of BMIPP is crucial for its prolonged myocardial retention. mdpi.com When compared to its straight-chain analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), which is rapidly metabolized, BMIPP shows significantly slower clearance from the heart muscle. mdpi.com This property allows researchers to distinguish between the uptake of fatty acids from the bloodstream and their subsequent metabolic breakdown. Experiments in rats have shown that while both BMIPP and IPPA are incorporated into triglycerides, BMIPP's resistance to beta-oxidation results in its accumulation, providing a clearer picture of fatty acid uptake independent of immediate catabolism. mdpi.com Chronic stress models in rats have also been used to study resulting alterations in myocardial metabolism, where probes like BMIPP can help delineate shifts between fatty acid and glucose utilization. nih.gov

Studies in canine models have been used to correlate the initial uptake of fatty acid analogs with regional myocardial blood flow under both normal and ischemic conditions. researchgate.net These experiments help validate the use of these tracers for identifying areas of reduced perfusion.

In hamster models, particularly those with hereditary cardiomyopathy, BMIPP has been employed to visualize and quantify age-dependent impairments in myocardial fatty acid metabolism. researchgate.net These studies successfully demonstrate how metabolic dysfunction progresses with the disease, offering insights into the pathophysiology of heart failure. researchgate.net

The collective findings from these animal models underscore the utility of BMIPP as a probe to assess the integrity of myocardial fatty acid uptake, a key component of cardiac bioenergetics.

Investigations into Myocyte Viability and Functional Recovery in Experimental Ischemia-Reperfusion Models

A critical application of BMIPP in experimental cardiology is the assessment of myocardial viability following an ischemic event, such as a myocardial infarction. After blood flow is restored to an ischemic region (reperfusion), the affected heart muscle may be stunned or hibernating rather than necrotic. This tissue is viable but dysfunctional, and its recovery is possible.

BMIPP is instrumental in identifying this "mismatched" state, often referred to as "ischemic memory." nih.govorientjchem.org Even after coronary blood flow is normalized, the metabolic machinery for fatty acid utilization in myocytes can remain suppressed for hours or even days. orientjchem.org Experimental models of ischemia-reperfusion show that these regions exhibit reduced BMIPP uptake despite having restored perfusion. This discrepancy between perfusion and fatty acid metabolism is a strong indicator of viable, yet metabolically stunned, myocardium. researchgate.net

Elucidation of Regional Myocardial Substrate Utilization Patterns

BMIPP, when labeled with a radionuclide like ¹²³I, allows for the visualization of regional patterns of fatty acid uptake in the heart via Single Photon Emission Computed Tomography (SPECT). This capability is used to identify localized defects in myocardial substrate utilization, which are often more sensitive indicators of ischemia than changes in blood flow at rest. nih.govnih.gov

In experimental settings, imaging with BMIPP can reveal heterogeneous patterns of fatty acid metabolism across the ventricular walls. Ischemic myocardial segments consistently show lower uptake of BMIPP compared to nonischemic segments. wikipedia.org By performing dual-isotope imaging, where BMIPP uptake (metabolism) is directly compared with the distribution of a myocardial perfusion agent (like thallium-201 or technetium-99m sestamibi), researchers can identify regions with a "perfusion-metabolism mismatch." nih.gov

This mismatch, characterized by reduced BMIPP uptake in an area with relatively preserved perfusion, signifies myocardium that is ischemic but still viable. nih.gov This pattern is a key finding in the diagnosis of coronary artery disease, as it highlights areas of the heart muscle that are metabolically compromised due to insufficient oxygen supply, even if resting blood flow appears normal. nih.govgov.bc.ca

Comparative Studies with Other Fatty Acid Analogs in Isolated Organs and Cellular Systems

To understand the specific properties conferred by the methyl group in BMIPP, comparative studies have been performed using other fatty acid analogs in isolated organ systems, such as the Langendorff-perfused rat heart. researchgate.netnih.gov This ex vivo model allows for the study of cardiac physiology and metabolism in a controlled environment, free from systemic neurohormonal influences. nih.govnih.gov

A key study compared the metabolic fate of three different ¹²⁵I-labeled phenylpentadecanoic acids in rat hearts:

IPP (15-(p-iodophenyl)pentadecanoic acid): A straight-chain analog.

BMIPP (15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid): The single methyl-branched analog.

DMIPP (15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid): A dimethyl-branched analog.

The research demonstrated significant differences in their myocardial retention and subcellular distribution, which are directly attributable to their susceptibility to beta-oxidation.

FeatureIPP (Straight-Chain)BMIPP (Mono-methyl)DMIPP (Di-methyl)
Myocardial Clearance RapidSlowVery Slow (Longest Retention)
Metabolism Rapidly metabolized by beta-oxidationSlower, inhibited oxidationApparently not catabolized
Subcellular Association (30 min post-injection) Low association with mitochondria (18%) and microsomes (15%)Intermediate (Data not specified)High association with mitochondria (34%) and microsomes (38%)
Incorporation into Triglycerides Some incorporationSome incorporationSome incorporation
Data derived from studies in rat hearts. mdpi.com

These comparative findings confirm that the methyl-branching at the C-3 position effectively inhibits beta-oxidation. The dimethylated analog, DMIPP, shows the greatest inhibition and longest retention, while the straight-chain IPP is cleared most rapidly. mdpi.com BMIPP represents a balance, with sufficient retention for imaging studies of uptake while still participating in some downstream lipid pooling. mdpi.com These studies are crucial for validating the mechanism by which BMIPP functions as a tracer for fatty acid uptake.

Exploration of Antiparasitic or Cytotoxic Effects of Related Phenylalkanoic Acid Structures in In Vitro Assays

While 3-Methyl-15-phenylpentadecanoic acid is primarily researched for its role in metabolic imaging, the broader class of fatty acids and their derivatives has been investigated for other biological activities, including cytotoxic and antiparasitic effects. Direct studies evaluating the antiparasitic or cytotoxic properties of BMIPP itself are not prominent in the scientific literature. However, research on related long-chain fatty acids and phenyl-substituted acidic compounds provides context for the potential bioactivity of such structures.

In vitro studies on very-long-chain fatty acids (VLCFAs) have shown that certain chain lengths can induce cytotoxicity. For example, arachidic acid (C20:0) was found to be the most toxic among a series of C16 to C26 saturated fatty acids tested on various cell lines, inducing apoptosis at low micromolar concentrations. orientjchem.org This suggests that the long alkyl chain, a feature also present in BMIPP, can be a determinant of cytotoxicity.

In the realm of antiparasitic research, various natural and synthetic fatty acids have shown activity against parasites like Trypanosoma brucei, the causative agent of sleeping sickness. The parasite possesses a unique mechanism for fatty acid synthesis, making this pathway a potential drug target. While specific omega-phenyl fatty acids have not been a major focus, the general principle that fatty acid metabolism is a viable target for antiparasitic agents is well-established. For example, various compounds with trypanocidal activity have been identified, although many are heterocyclic in nature rather than simple phenylalkanoic acids.

These findings, while not directly involving this compound, illustrate that the fundamental components of its structure—a long fatty acid chain and a terminal phenyl group—are features found in molecules with demonstrated cytotoxic or antiparasitic potential.

Computational and Theoretical Studies on 3 Methyl 15 Phenylpentadecanoic Acid and Its Analogs

Molecular Modeling of Compound-Enzyme Binding and Interactions

Molecular modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, is instrumental in understanding how a ligand such as 3-Methyl-15-phenylpentadecanoic acid might interact with a biological target. These methods predict the preferred binding orientation of the compound within an enzyme's active site and estimate the strength of the interaction.

To date, no specific molecular docking or MD simulation studies have been published for this compound. However, research on other ω-phenyl fatty acids has demonstrated their potential to interact with enzymes like topoisomerases. For instance, studies have suggested that the terminal phenyl group can engage in π–π stacking interactions with aromatic amino acid residues or DNA bases within the enzyme's binding site, potentially enhancing inhibitory activity. The long alkyl chain is expected to form hydrophobic and van der Waals interactions within the binding pocket.

A hypothetical molecular docking study of this compound with a target enzyme, such as a fatty acid binding protein (FABP) or a metabolic enzyme, would aim to identify key interacting residues and calculate a binding affinity score.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Interaction (Note: This data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.)

ParameterValueInteracting Residues (Hypothetical)Interaction Type
Binding Affinity (kcal/mol)-8.5TYR 128, PHE 57π–π Stacking
LEU 25, VAL 60, ILE 104Hydrophobic
ARG 126, SER 55Hydrogen Bond (with carboxyl group)

Prediction of Metabolic Transformations and Reaction Pathways

In silico metabolism prediction tools are used to forecast how a compound might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. These predictions are based on established metabolic reaction rules and models of enzyme-substrate interactions.

There are no published studies predicting the specific metabolic fate of this compound. For a long-chain fatty acid with a terminal phenyl group, several metabolic pathways could be predicted. The primary pathway would likely be β-oxidation, where the alkyl chain is sequentially shortened by two-carbon units. Additionally, ω-oxidation of the terminal methyl group of the alkyl chain or hydroxylation of the phenyl ring by CYP enzymes are plausible metabolic routes. The methyl group at the 3-position might influence the rate and regioselectivity of β-oxidation.

Table 2: Predicted Potential Metabolic Transformations of this compound (Note: These are general predictions based on the compound's structure; specific experimental or computational validation is not available.)

Predicted PathwayPotential MetabolitesEnzyme Family (Likely)
β-OxidationChain-shortened phenylalkanoic acidsAcyl-CoA oxidases
ω-Oxidation3-Methyl-15-phenyl-15-hydroxypentadecanoic acidCytochrome P450 (CYP4 family)
Phenyl Ring Hydroxylation3-Methyl-15-(hydroxyphenyl)pentadecanoic acidCytochrome P450 (CYP1, CYP2 families)

Structure-Energy Relationship Analysis for Biological Activity

Structure-Energy Relationship (SER) or Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or energetic properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

No QSAR or SER studies that include this compound or a closely related series of analogs were found. For a class of ω-phenylalkanoic acids, a QSAR study might investigate how properties like chain length, the presence and position of methyl branches, and substitutions on the phenyl ring affect a specific biological activity, such as enzyme inhibition. Descriptors used in such a model could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and lipophilicity (e.g., logP). The resulting model could reveal, for example, that increased chain length up to a certain point enhances activity due to improved hydrophobic interactions, while the introduction of polar substituents on the phenyl ring might decrease it.

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes for Specific Labeling Strategies

A critical avenue for future research lies in the development of sophisticated and efficient synthetic methodologies for the isotopic labeling of 3-Methyl-15-phenylpentadecanoic acid. The ability to strategically place stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions within the molecule is paramount for tracing its metabolic fate in complex biological systems.

These advanced labeling strategies will be instrumental in conducting detailed metabolic flux analyses. By tracking the movement of the isotopic labels through various metabolic pathways, researchers can gain unprecedented insights into how this compound is absorbed, distributed, metabolized, and excreted. This knowledge is fundamental to understanding its physiological and pathological roles.

Integration of Multi-Omics Approaches for a Comprehensive Understanding of Metabolic Roles

To achieve a holistic understanding of the metabolic functions of this compound, the integration of multiple "omics" disciplines is essential. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate network of molecular interactions influenced by this specific fatty acid.

Lipidomics , the large-scale study of lipids, will be central to quantifying the levels of this compound and its metabolites in various tissues and biofluids. By correlating these lipid profiles with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify the enzymes, transporters, and signaling molecules that are regulated by or interact with this compound. For example, an increase in the expression of a particular fatty acid transporter in the presence of this compound would suggest a role for that transporter in its cellular uptake.

Metabolomics , the comprehensive analysis of all metabolites in a biological system, can further elucidate the downstream effects of this compound on cellular metabolism. By observing changes in the levels of other metabolites, scientists can map out the metabolic pathways that are perturbed by its presence. This integrated multi-omics approach will provide a comprehensive and unbiased view of the metabolic roles of this compound, moving beyond a single-pathway focus to a network-level understanding.

Design of Next-Generation Methyl-Branched Fatty Acid Analogs with Tailored Biochemical Properties

Building upon a deeper understanding of its structure-activity relationships, the rational design and synthesis of next-generation analogs of this compound represent a promising frontier. By systematically modifying the structure of the parent molecule, researchers can create novel compounds with tailored biochemical properties to probe specific biological processes or to potentially modulate them for therapeutic benefit.

Key structural modifications could include altering the position and number of methyl branches, varying the length of the aliphatic chain, and introducing different functional groups onto the phenyl ring. For example, the incorporation of a fluorescent tag or a photo-crosslinking group could enable the visualization of the fatty acid's subcellular localization and the identification of its protein binding partners.

Furthermore, computational modeling and simulation techniques can be employed to predict how structural changes will affect the analog's physical properties, such as its solubility and membrane permeability, as well as its interactions with specific enzymes or receptors. This in silico design process can help to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of novel molecular probes and potential therapeutic agents based on the this compound scaffold.

Exploration of New Experimental Models for Complex Biological Questions

To address increasingly complex biological questions regarding the function of this compound, the development and application of novel experimental models are crucial. While traditional cell culture and animal models have provided valuable insights, more sophisticated systems are needed to recapitulate the complexity of human physiology and disease.

Organoid technology , which involves the generation of three-dimensional, organ-like structures from stem cells, offers a powerful platform for studying the metabolism and function of this compound in a more physiologically relevant context. Liver, intestinal, and adipose organoids, for example, can be used to investigate the tissue-specific metabolism of this fatty acid and its impact on organ function. nih.govsochob.clmdpi.comjelsciences.comresearchgate.net

Q & A

Q. Table 1. Optimization of Synthesis Parameters

ParameterConditionYield (%)Purity (%)Reference
Reaction Time18 hours8995
NaOH Stoichiometry4.5 mmol per 0.28 mmol9598
Solvent RatioCH2_2Cl2_2/MeOH/H2_2O (5:5:1)8995

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundIC50_{50} (μM)LogPReference
This compound12.35.16
15-Methylhexadecanoic acid18.75.89
Unbranched pentadecanoic acid45.24.10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.